N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with suitable diketones under reflux conditions in ethanol.
Introduction of the Piperidine Ring: The triazolo-pyridazine intermediate is then reacted with piperidine derivatives in the presence of a base such as sodium hydride in anhydrous conditions.
Chlorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Methanesulfonamide
- N-{[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN6O |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O/c21-15-2-1-3-16(12-15)22-20(28)26-10-8-14(9-11-26)19-24-23-18-7-6-17(13-4-5-13)25-27(18)19/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,28) |
InChI Key |
YKPZFVUUZNPGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=CC(=CC=C5)Cl)C=C2 |
Origin of Product |
United States |
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